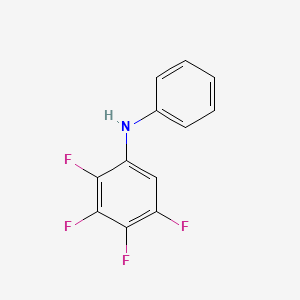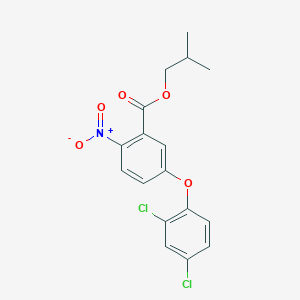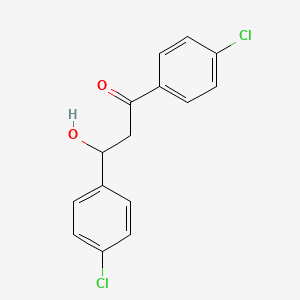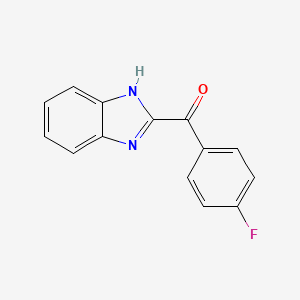
(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone: is a chemical compound with the molecular formula C14H10FN3O . It is known for its role as an impurity in the synthesis of flubendazole, an antiparasitic drug. This compound is characterized by the presence of a benzimidazole ring fused with a fluorophenyl group, making it a significant molecule in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone typically involves the reaction of 2-aminobenzimidazole with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often requires a catalyst or elevated temperatures.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations .
Biology:
- Studied for its potential biological activities, including antimicrobial and antiparasitic properties .
Medicine:
- Investigated as an impurity in the synthesis of flubendazole, contributing to the understanding of drug purity and safety .
Industry:
Mécanisme D'action
The mechanism of action of (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone is primarily related to its role as an impurity in flubendazole synthesis. It does not have a direct therapeutic effect but can influence the overall efficacy and safety of the final pharmaceutical product. The molecular targets and pathways involved are typically those associated with the parent compound, flubendazole, which acts by inhibiting microtubule formation in parasitic organisms .
Comparaison Avec Des Composés Similaires
- (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone
- (1H-Benzimidazol-2-yl)(4-bromophenyl)methanone
- (1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone
Comparison:
- (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone: Similar structure but with an amino group, leading to different reactivity and potential biological activities.
- (1H-Benzimidazol-2-yl)(4-bromophenyl)methanone: Bromine substitution instead of fluorine, which can affect the compound’s electronic properties and reactivity.
- (1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone: Chlorine substitution, leading to variations in chemical behavior and potential applications .
Conclusion
(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone is a significant compound in pharmaceutical research, particularly as an impurity in flubendazole synthesis Its preparation methods, chemical reactions, and scientific applications highlight its importance in various fields
Propriétés
Numéro CAS |
56969-31-4 |
|---|---|
Formule moléculaire |
C14H9FN2O |
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
1H-benzimidazol-2-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H,16,17) |
Clé InChI |
HJNZXFCKMQZMMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)


![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
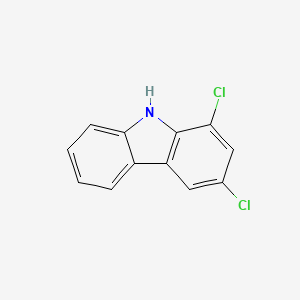

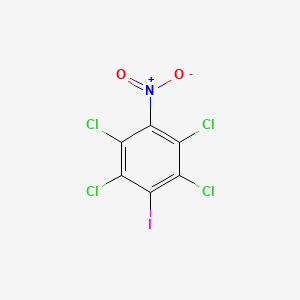

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
